

Ertugliflozin in the SGLT2 Inhibitor Landscape: A Network Meta-Analysis Comparison

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A comprehensive review of network meta-analyses reveals **Ertugliflozin**'s comparable efficacy in glycemic control and positive effects on weight and blood pressure relative to other SGLT2 inhibitors. However, its cardiovascular outcome profile appears less robust when indirectly compared to agents like Empagliflozin and Canagliflozin in certain high-risk populations.

This guide offers researchers, scientists, and drug development professionals an objective comparison of **Ertugliflozin** against other leading Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, including Canagliflozin, Dapagliflozin, and Empagliflozin. The comparisons are based on evidence from multiple network meta-analyses, providing a broad, indirect look at the relative efficacy and safety of these agents in the management of type 2 diabetes.

Comparative Efficacy Analysis

The primary role of SGLT2 inhibitors is to improve glycemic control. Network meta-analyses consistently demonstrate that **Ertugliflozin** effectively lowers HbA1c, with some analyses suggesting its efficacy is comparable to other drugs in its class.[1] Beyond glucose lowering, SGLT2 inhibitors as a class offer benefits in reducing body weight and systolic blood pressure.

One network meta-analysis found that **ertugliflozin** 15 mg was more effective at reducing HbA1c than dapagliflozin 10 mg and empagliflozin 25 mg in patients on a background of diet and exercise.[2] When added to metformin therapy, **ertugliflozin** 5 mg and 15 mg were more effective in lowering HbA1c than dapagliflozin 5 mg and 10 mg respectively, and the 15 mg dose was also superior to empagliflozin 25 mg.[2] However, the reduction in HbA1c with



ertugliflozin was not significantly different from that of canagliflozin in any of the populations studied.[2]

Meta-analyses of **ertugliflozin** trials have shown significant reductions in body weight and systolic blood pressure compared to placebo.[1][3][4] One analysis reported a weighted mean difference of -2.35 kg for body weight and -3.64 mmHg for systolic blood pressure with **ertugliflozin** treatment.[3] Another network meta-analysis highlighted that **ertugliflozin** had the greatest probability of being the best treatment for reducing hypertension compared to other SGLT2 inhibitors.[5]

Table 1: Comparative Efficacy of Ertugliflozin vs. Other SGLT2 Inhibitors (Mean Difference from

Placebo/Comparator)

Outcome	Ertugliflozin	Canagliflozi n	Dapagliflozi n	Empaglifloz in	Citation
Change in HbA1c (%)	-0.41 to -0.82	-0.62 to -0.77	-0.54 to -0.64	-0.57 to -0.64	[3][6]
Change in Body Weight (kg)	-1.77 to -2.35	Approx1.88	-	-	[1][3]
Change in Systolic Blood Pressure (mmHg)	-2.57 to -3.64	Approx2.46	-	Approx2.46	[1][3]

Note: Values represent a range of weighted mean differences (WMD) or pooled estimates from various meta-analyses and may vary based on patient population and background therapy. Direct head-to-head trial data is limited.

Comparative Safety Profile

The safety of SGLT2 inhibitors is a critical consideration, with a known class effect of increased risk for genital mycotic infections. Urinary tract infections have also been a topic of



investigation. The cardiovascular safety and potential benefits are a key differentiator within the class.

Network meta-analyses suggest that the risk of urinary tract infections with **ertugliflozin** is generally not statistically different from other SGLT2 inhibitors.[7] One analysis showed a reduced risk for low-dose **ertugliflozin** compared to some doses of empagliflozin and dapagliflozin, though the differences were not statistically significant.[7] Another network meta-analysis found that high-dose dapagliflozin was associated with a higher risk of UTIs compared to low-dose **ertugliflozin**.[8]

Genital mycotic infections are a known side effect of all SGLT2 inhibitors.[9][10] Real-world studies and meta-analyses confirm an increased risk of these infections with SGLT2 inhibitor use compared to other diabetes treatments.[11][12] The risk appears to be similar across the different SGLT2 inhibitors.[11]

Table 2: Comparative Safety of Ertugliflozin vs. Other

SGLT2 Inhibitors (Relative Risk/Odds Ratio)

Adverse Event	Ertugliflozin	Canagliflozi n	Dapagliflozi n	Empaglifloz in	Citation
Urinary Tract Infections	No significant difference vs. others	No significant difference vs. others	High dose may increase risk vs. low- dose ertugliflozin	No significant difference vs. others	[7][8]
Genital Mycotic Infections	Increased risk (class effect)	Increased risk (class effect)	Increased risk (class effect)	Increased risk (class effect)	[9][10][11]

Note: Data are based on indirect comparisons from network meta-analyses and may not reflect the results of direct head-to-head trials.

Cardiovascular Outcomes

While the VERTIS CV trial established the cardiovascular safety of **ertugliflozin** (non-inferior to placebo for major adverse cardiovascular events), it did not demonstrate superiority.[13] This



contrasts with the established cardiovascular benefits of empagliflozin and canagliflozin in reducing major adverse cardiovascular events in high-risk patients.

A network meta-analysis of patients with type 2 diabetes and heart failure found that all SGLT2 inhibitors, including **ertugliflozin**, significantly reduced hospitalizations for heart failure compared to standard of care alone.[14] However, in the same analysis, **ertugliflozin** was the only SGLT2 inhibitor that did not significantly reduce the composite outcome of cardiovascular death or heart failure hospitalization.[14] Another network meta-analysis of patients with and without chronic kidney disease found no significant differences in the primary efficacy outcome (a composite of cardiovascular death and hospitalizations for heart failure) among the SGLT2 inhibitors in the overall cohort.[15] However, in patients without chronic kidney disease, empagliflozin was associated with a lower risk of this primary outcome compared with **ertugliflozin**.[15]

A recent network meta-analysis of 20 cardiovascular and respiratory outcomes found that sotagliflozin significantly reduced myocardial infarction compared with **ertugliflozin**, empagliflozin, dapagliflozin, and canagliflozin.[5]

Experimental Protocols

The data presented in this guide are derived from systematic reviews and network metaanalyses of randomized controlled trials (RCTs). The general methodology for these analyses is as follows:

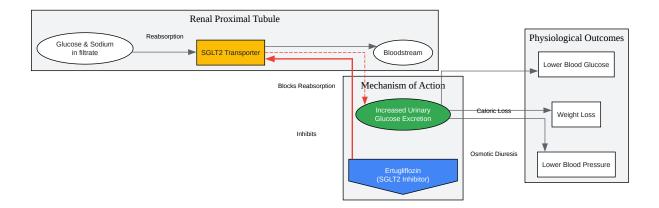
- Systematic Literature Search: A comprehensive search of medical databases such as PubMed, Embase, and the Cochrane Central Register of Controlled Trials is conducted to identify relevant RCTs. Search terms typically include the names of the SGLT2 inhibitors, "type 2 diabetes," and the outcomes of interest.
- Study Selection: Inclusion criteria are predefined and typically include RCTs of a certain duration (e.g., ≥24 weeks) that compare an SGLT2 inhibitor with placebo or another active comparator in adults with type 2 diabetes.
- Data Extraction: Two independent reviewers typically extract data from the included studies on study design, patient characteristics, interventions, and predefined efficacy and safety outcomes.



 Network Meta-Analysis: A Bayesian network meta-analysis is often employed to synthesize both direct (from head-to-head trials) and indirect evidence from the network of RCTs. This allows for the comparison of multiple interventions simultaneously. Results are often presented as mean differences for continuous outcomes (e.g., HbA1c) and odds ratios or risk ratios for dichotomous outcomes (e.g., adverse events), along with 95% credible intervals.

Visualizing the Mechanisms and Workflow

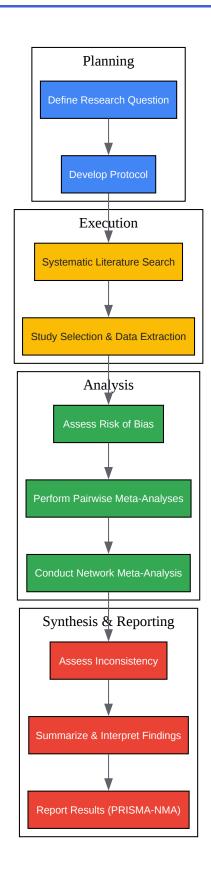
To better understand the context of this analysis, the following diagrams illustrate the signaling pathway of SGLT2 inhibitors and the general workflow of a network meta-analysis.



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Caption: Mechanism of action of SGLT2 inhibitors like **Ertugliflozin**.





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Caption: General workflow of a network meta-analysis.



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- To cite this document: BenchChem. [Ertugliflozin in the SGLT2 Inhibitor Landscape: A Network Meta-Analysis Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3433122#network-meta-analysis-of-ertugliflozin-against-other-sglt2-inhibitors]

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